DL-METHIONINE (13C5,D8,15N)
Description
Significance of Stable Isotope Tracers in Contemporary Biochemical Research
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. chempep.com Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of applications, including studies involving live cells. chempep.com The use of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H), allows for the precise tracking of atoms through complex metabolic pathways. nih.govnih.gov This technique, known as metabolic flux analysis, provides invaluable insights into the dynamic changes that occur in health and disease. nih.govnih.gov
The primary advantage of using stable isotope tracers lies in their ability to provide a detailed picture of cellular metabolism. springernature.comcreative-proteomics.com By introducing a labeled substrate into a biological system, researchers can follow its journey through various biochemical reactions, identifying the origin and relative production rates of downstream metabolites. springernature.comnih.gov This information is crucial for understanding the impact of genetic alterations and other perturbations on metabolic processes. nih.gov The data generated from these studies are typically analyzed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.com
Fundamental Role of Methionine in Core Biological Processes (Non-Human Context)
Methionine is an essential sulfur-containing amino acid that plays a critical role in the metabolism of numerous species. wikipedia.org In animals, it must be obtained from their diet, while plants and microorganisms can synthesize it de novo. wikipedia.org Methionine is a precursor for several important compounds, including other amino acids like cysteine and taurine, as well as the universal methyl donor S-adenosylmethionine (SAM). wikipedia.orgpatsnap.com SAM is involved in a vast number of methylation reactions, which are essential for processes such as DNA modification and gene regulation. wikipedia.orgnumberanalytics.com
In addition to its role in protein synthesis, where it often serves as the initiating amino acid, methionine is involved in various other biochemical pathways. numberanalytics.commdpi.com For instance, in plants, it is a precursor to the hormone ethylene (B1197577), which regulates growth and development. nih.gov Methionine metabolism is also linked to the production of the antioxidant glutathione, which helps protect cells from oxidative damage. patsnap.comnutrivore.com The intricate network of reactions involving methionine highlights its central position in cellular metabolism. nih.govoup.com
Key Metabolic Roles of Methionine in Non-Human Organisms
| Biological Process | Function of Methionine | Organism Type |
|---|---|---|
| Protein Synthesis | Initiator amino acid for translation. numberanalytics.commdpi.com | Animals, Plants, Microorganisms |
| Methylation Reactions | Precursor to S-adenosylmethionine (SAM), the primary methyl donor. wikipedia.orgpatsnap.com | Animals, Plants, Microorganisms |
| Antioxidant Defense | Contributes to the synthesis of glutathione. patsnap.comnutrivore.com | Animals, Plants, Microorganisms |
| Hormone Biosynthesis | Precursor to ethylene in plants. nih.gov | Plants |
| Amino Acid Synthesis | Precursor for cysteine and taurine. wikipedia.org | Animals |
Rationale for Multi-Isotopic Labeling (13C5, D8, 15N) in DL-Methionine for Comprehensive Pathway Elucidation
The use of multi-isotopically labeled DL-Methionine, specifically with five Carbon-13 atoms (¹³C₅), eight Deuterium atoms (D₈), and one Nitrogen-15 atom (¹⁵N), provides a powerful approach for comprehensively tracing its metabolic fate. chempep.comnih.govspringernature.com This extensive labeling allows researchers to track the carbon skeleton, the amino group, and the hydrogen atoms of the methionine molecule simultaneously as it is metabolized. nih.govspringernature.com This level of detail is particularly valuable for dissecting complex and interconnected metabolic pathways. nih.govnih.gov
By using ¹³C₅ labeling, scientists can follow the carbon backbone of methionine through various transformations, such as its incorporation into proteins or its conversion into other metabolites. nih.gov The ¹⁵N label on the amino group enables the tracking of nitrogen metabolism, including transamination reactions and the synthesis of other nitrogen-containing compounds. mdpi.com The deuterium (D₈) labeling of the hydrogen atoms provides insights into reactions involving dehydrogenases and isomerases. mdpi.com The combination of these stable isotopes in a single molecule allows for a multi-faceted analysis of methionine metabolism, offering a more complete picture than would be possible with single-isotope labeling. This approach is instrumental in quantitative proteomics and metabolomics for achieving high accuracy and sensitivity in analytical measurements. chempep.comcreative-proteomics.com
Applications of Multi-Isotopically Labeled DL-Methionine
| Isotope | Labeling Pattern | Information Gained | Analytical Technique |
|---|---|---|---|
| Carbon-13 | ¹³C₅ | Tracing the carbon skeleton through metabolic pathways. nih.gov | Mass Spectrometry, NMR Spectroscopy |
| Deuterium | D₈ | Monitoring dehydrogenase and isomerase reactions. mdpi.com | Mass Spectrometry, NMR Spectroscopy |
| Nitrogen-15 | ¹⁵N | Tracking nitrogen metabolism and amino group transfers. mdpi.com | Mass Spectrometry, NMR Spectroscopy |
Properties
Molecular Weight |
NA |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Dl Methionine 13c5,d8,15n
Strategies for Site-Specific and Uniform Isotopic Labeling of Amino Acids
Isotopic labeling of amino acids is a powerful technique for elucidating biological pathways and quantifying metabolic fluxes. The strategies for incorporating stable isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H or D), and nitrogen-15 (B135050) (¹⁵N) can be broadly categorized into site-specific and uniform labeling.
Site-specific labeling involves the introduction of an isotope at a particular atom or a few specific atoms within the amino acid molecule. This approach is invaluable for probing the mechanisms of enzymatic reactions and for detailed structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy. By selectively labeling certain positions, researchers can track the fate of individual atoms through metabolic pathways.
Uniform labeling , on the other hand, aims to replace all atoms of a particular element with their corresponding stable isotopes. For instance, a uniformly ¹³C-labeled amino acid would have all its carbon atoms as ¹³C. This method is widely used in quantitative proteomics, such as in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where it allows for the precise comparison of protein abundance between different cell populations.
The choice between site-specific and uniform labeling depends on the specific research question. For the synthesis of DL-METHIONINE (13C5,D8,15N), a combination of strategies is employed to achieve the desired high level of isotopic enrichment across the entire molecule.
Chemical Synthesis Routes for DL-METHIONINE (13C5,D8,15N) Isotopologues
The chemical synthesis of DL-methionine and its isotopologues is often achieved through modifications of the Strecker synthesis. This classic method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid. wikipedia.org To synthesize the multi-labeled DL-METHIONINE (13C5,D8,15N), isotopically enriched starting materials are crucial.
A common industrial route for DL-methionine production involves the reaction of acrolein with methyl mercaptan, followed by the addition of hydrogen cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate, which is subsequently hydrolyzed. researchgate.netwvu.edu For the synthesis of the labeled compound, isotopically enriched versions of these precursors are necessary.
Methods for ¹³C Isotope Incorporation
To achieve a ¹³C₅ labeling pattern in DL-methionine, all five carbon atoms of the molecule must be derived from ¹³C-enriched sources. This requires the synthesis of ¹³C-labeled precursors for the Strecker synthesis.
The synthesis would necessitate the use of:
[U-¹³C₃]Acrolein : A three-carbon aldehyde where all carbon atoms are ¹³C.
[¹³C]Methyl mercaptan : The methyl group contains a ¹³C atom.
Potassium [¹³C]cyanide (K¹³CN) : The cyanide group provides the fifth ¹³C atom, which becomes the carboxyl carbon of the methionine.
The synthesis of these labeled precursors is a significant undertaking in itself, often involving multi-step reactions starting from simple, commercially available ¹³C-labeled compounds like [¹³C]methanol or [U-¹³C₃]glycerol.
Methodologies for Deuterium (D8) Labeling
Incorporating eight deuterium atoms (D8) into the DL-methionine structure requires extensive deuteration of the carbon backbone and the methyl group. This is typically achieved by using deuterated starting materials and solvents throughout the synthesis.
Key deuterated precursors would include:
Perdeuterated acrolein : All hydrogen positions in the acrolein molecule are replaced with deuterium.
[D₃]Methyl mercaptan : The methyl group is fully deuterated.
The synthesis of these deuterated precursors often involves exchange reactions in heavy water (D₂O) under specific catalytic conditions or building the molecules from smaller deuterated blocks. For example, deuterated methyl mercaptan can be synthesized from deuterated methanol. The remaining deuterium atoms are incorporated into the ethyl chain originating from the deuterated acrolein.
Techniques for ¹⁵N Isotope Incorporation
The incorporation of a nitrogen-15 atom into the amino group of DL-methionine is achieved by using a ¹⁵N-labeled source of ammonia or cyanide in the Strecker synthesis.
Commonly used ¹⁵N-labeled reagents include:
[¹⁵N]Ammonia (¹⁵NH₃) or [¹⁵N]Ammonium chloride (¹⁵NH₄Cl)
Potassium [¹⁵N]cyanide (K¹⁵CN) can also be used, though using a labeled ammonia source is more direct for labeling the amino group.
Enzymatic methods have also been developed for the synthesis of ¹⁵N-labeled amino acids, where an α-keto acid precursor is aminated using a dehydrogenase enzyme in the presence of [¹⁵N]ammonium chloride. researchgate.net However, for a racemic mixture like DL-methionine, chemical synthesis is often the more straightforward approach. A sustainable electrosynthesis method has also been reported for producing ¹⁵N-labeled amino acids from ¹⁵N-nitrite and ketonic acids under ambient conditions. researchgate.net
Purification and Rigorous Characterization of Labeled DL-Methionine
Following the chemical synthesis, the resulting crude DL-METHIONINE (13C5,D8,15N) must be purified to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled methionine molecules. Rigorous characterization is then essential to confirm the chemical identity, purity, and isotopic enrichment of the final product.
Purification is commonly achieved using chromatographic techniques. nih.govPreparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating the desired labeled amino acid. nih.gov Different HPLC modes, such as reversed-phase, ion-exchange, or mixed-mode chromatography, can be employed to achieve high purity. nih.gov
Characterization involves a combination of analytical techniques to verify the structure and isotopic composition of the synthesized molecule.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm the incorporation of the stable isotopes. The mass spectrum of DL-METHIONINE (13C5,D8,15N) will show a significant mass shift compared to its unlabeled counterpart, corresponding to the addition of five ¹³C atoms, eight deuterium atoms, and one ¹⁵N atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a critical tool for confirming the positions of the isotopic labels. ¹³C NMR and ¹H NMR (with the consideration of deuterium substitution) spectra provide detailed information about the carbon and proton environments within the molecule, confirming the site-specific incorporation of the isotopes. capes.gov.brnih.gov Solid-state ¹³C NMR can also be used to study the conformational properties of the crystalline amino acid. capes.gov.br
The combination of these purification and characterization methods ensures that the final DL-METHIONINE (13C5,D8,15N) product is of high chemical and isotopic purity, making it a reliable standard for demanding analytical applications.
Table of Research Findings:
| Isotope | Labeling Strategy | Key Precursors | Analytical Verification |
| ¹³C | Uniform Carbon Labeling | [U-¹³C₃]Acrolein, [¹³C]Methyl mercaptan, K¹³CN | Mass Spectrometry, ¹³C NMR |
| D | Perdeuteration | Perdeuterated acrolein, [D₃]Methyl mercaptan | Mass Spectrometry, ¹H NMR |
| ¹⁵N | Amino Group Labeling | [¹⁵N]Ammonia or [¹⁵N]Ammonium salts | Mass Spectrometry, ¹⁵N NMR |
Advanced Analytical Techniques for Dl Methionine 13c5,d8,15n and Its Metabolites
Mass Spectrometry (MS)-Based Approaches for Isotopic Analysis
Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled molecules due to its high sensitivity and specificity. Various MS-based techniques are tailored to different aspects of isotopic analysis, from quantifying intact metabolites to determining the precise location of isotopic labels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of intact, non-volatile metabolites in complex biological matrices. nih.gov This method allows for the separation of DL-METHIONINE (13C5,D8,15N) and its metabolites from other sample components before their detection by the mass spectrometer. The distinct mass-to-charge (m/z) ratio of the isotopically labeled compound and its fragments allows for clear differentiation from their unlabeled counterparts. oup.com
Researchers have developed robust LC-MS/MS methods for the simultaneous quantification of key metabolites in the methionine cycle, including methionine, methionine sulfoxide (B87167), cysteine, homocysteine, and glutathione. nih.gov The use of stable isotope-labeled internal standards, such as L-Methionine-¹³C₅,¹⁵N, is critical for achieving accurate quantification in complex samples like plasma, cells, and urine. nih.govmedchemexpress.com This approach corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. oup.com
Key Research Findings from LC-MS/MS Studies:
Metabolic Flux Analysis: LC-MS/MS is instrumental in tracing the metabolic fate of labeled methionine through various pathways, providing insights into cellular metabolism. medchemexpress.com
Oxidation Studies: The technique has been successfully used to accurately determine the extent of methionine oxidation to methionine sulfoxide, a critical post-translational modification. By using ¹⁸O-labeled hydrogen peroxide, researchers can differentiate between pre-existing methionine sulfoxide and that formed as an artifact during sample analysis. nih.govacs.orgresearchgate.net
High-Throughput Screening: The speed of LC-MS/MS analysis, with run times as short as 5 minutes per sample, makes it suitable for targeted metabolomic profiling in large sample cohorts. nih.gov
| Metabolite | Typical LC-MS/MS Application | Significance |
|---|---|---|
| DL-Methionine (13C5,D8,15N) | Tracer for metabolic flux analysis | Tracks methionine utilization and incorporation into proteins. |
| Methionine Sulfoxide | Quantification of oxidative stress | Measures protein oxidation levels accurately. nih.gov |
| Homocysteine | Clinical diagnostic marker | Monitors levels related to cardiovascular disease risk. nih.gov |
| Glutathione | Assessment of cellular redox state | Indicates antioxidant capacity. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids like methionine are non-volatile, they require a chemical modification process known as derivatization before GC-MS analysis. nih.govchromatographyonline.com This process converts the polar, non-volatile amino acids into volatile derivatives suitable for gas chromatography. mdpi.com
Common derivatization strategies involve esterification followed by acylation. researchgate.net For instance, a two-step process can be used where methionine is first converted to its methyl ester and then acylated with an agent like pentafluoropropionic anhydride (B1165640). mdpi.comresearchgate.net Isotope dilution GC-MS methods, using labeled internal standards, provide high sensitivity and accuracy for the quantification of methionine in biological samples. nih.govresearchgate.net
Common Derivatization Agents for Amino Acid Analysis by GC-MS:
| Derivatization Agent | Target Functional Group | Resulting Derivative |
| Methanolic HCl | Carboxyl (-COOH) | Methyl ester |
| N,O-Bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) | Amine (-NH₂), Carboxyl (-COOH) | Trimethylsilyl (TMS) derivative |
| Methyl chloroformate | Amine (-NH₂) | Methoxycarbonyl derivative |
| Pentafluoropropionic anhydride (PFPA) | Amine (-NH₂) | Pentafluoropropionyl derivative |
This table summarizes common agents used for derivatization in GC-MS analysis of amino acids. chromatographyonline.commdpi.comnih.govalexandraatleephillips.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This capability is essential for distinguishing between molecules with very similar nominal masses (isobars) and for confirming the elemental composition of an analyte. When analyzing isotopically labeled compounds like DL-METHIONINE (13C5,D8,15N), HRMS can unequivocally confirm the incorporation of the stable isotopes by measuring the precise mass of the molecule.
For example, the mass difference between a peptide containing a naturally occurring methionine and one where it has been oxidized to methionine sulfoxide is approximately 16 Da. researchgate.net An HRMS instrument can measure this mass change with high precision, confirming the modification. Similarly, the specific mass increase resulting from the ¹³C, D, and ¹⁵N labels in DL-METHIONINE (13C5,D8,15N) can be accurately measured, confirming the identity of the labeled compound in complex mixtures. ckisotopes.com
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance
In the context of DL-METHIONINE (13C5,D8,15N), a sample would be combusted to convert it into simple gases (e.g., CO₂, N₂). These gases are then introduced into the IRMS instrument, which precisely measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N). ucdavis.edu This information is critical for metabolic studies to determine the degree to which the labeled methionine has been diluted within the total methionine pool of an organism or cell culture. chemie-brunschwig.ch
Tandem Mass Spectrometry (MS/MS) for Positional Isotopic Labeling
Tandem mass spectrometry (MS/MS) is invaluable for determining the specific location of isotopic labels within a molecule. lumiprobe.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides structural information about the precursor ion.
By comparing the MS/MS spectra of labeled and unlabeled methionine and its metabolites, researchers can deduce where the ¹³C and ¹⁵N atoms are located. For example, fragmentation of the methionine molecule will yield specific product ions, and the mass shift in these fragments due to the isotopic labels reveals their position. This technique is crucial for mechanistic studies of enzymes involved in methionine metabolism, as it can track the transformation of specific atoms through a biochemical reaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Specific Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. nmr-bio.com For the analysis of DL-METHIONINE (13C5,D8,15N), NMR is particularly useful for atom-specific tracing due to the presence of NMR-active nuclei like ¹³C and ¹⁵N. sigmaaldrich.com
By analyzing the ¹³C and ¹⁵N NMR spectra, researchers can directly observe the labeled sites in methionine and its metabolic products. nih.govnih.gov Solid-state ¹³C NMR has been used to study the different conformations of DL-methionine in its crystalline form, revealing distinct chemical shifts for the methyl carbon in different conformers. capes.gov.brsemanticscholar.org
Furthermore, specific labeling patterns, such as ¹³CHD₂ methyl isotopomers, can be used to probe protein dynamics. nih.govnih.gov The favorable relaxation properties of methyl groups make them excellent probes for studying protein interactions and conformational changes on a micro- to millisecond timescale. nmr-bio.comnih.gov
Comparison of MS and NMR for Isotopic Analysis:
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Information | Mass-to-charge ratio, fragmentation | Atomic connectivity, 3D structure, dynamics |
| Sample State | Gas-phase ions (requires ionization) | Solution or solid-state |
| Destructive? | Yes | No |
| Strengths | Quantification, identification in complex mixtures | Atom-specific tracing, structural analysis |
¹³C NMR Applications in Carbon Flux Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is a pivotal technique for tracing the flow of carbon atoms from labeled substrates through metabolic pathways. When DL-METHIONINE (13C5,D8,15N) is introduced into a biological system, the five ¹³C atoms serve as reporters. As methionine is metabolized, these labeled carbons are incorporated into a variety of downstream compounds. ¹³C NMR can distinguish these labeled positions from the naturally abundant ¹²C, providing precise information on the specific atoms that have been transferred.
Research in this area has demonstrated the utility of ¹³C-labeled methionine in mapping metabolic routes. For instance, studies on methionine catabolism in Lactococcus lactis using uniformly ¹³C-enriched methionine identified that the aminotransferase-initiated pathway was the sole route of degradation. nih.gov The analysis determined the intermediate and major end products to be 4-methylthio-2-oxobutyric acid and 2-hydroxyl-4-methylthiobutyric acid, respectively. nih.gov Similarly, investigations into methionine metabolism in developing soybean cotyledons using solid-state ¹³C and ¹⁵N NMR revealed that a significant portion of the amino acid is degraded and used in the transmethylation of pectin (B1162225) carboxyl groups. nih.gov
In cancer research, untargeted metabolomics using [¹³C-methyl]methionine combined with 2D ¹H-¹³C NMR spectroscopy has been employed to explore the "global methylome" in tumor models. acs.orgnih.gov This approach allows for the tracking of the labeled methyl group as it is transferred by S-adenosylmethionine (SAM)-dependent methyltransferases to a wide array of targets, including proteins and small molecules. acs.org By analyzing the ¹³C signals in the resulting spectra, researchers can identify which molecules have been methylated and gain insights into shifts in methyl metabolism during tumor progression. acs.orgnih.gov
These applications underscore the power of ¹³C NMR to provide unambiguous, position-specific information about carbon transitions, which is essential for constructing accurate models of metabolic flux.
| Biological System | Key Finding | Metabolites/Pathways Identified | Reference |
|---|---|---|---|
| Lactococcus lactis | Methionine is catabolized exclusively via an aminotransferase-initiated pathway. | 4-methylthio-2-oxobutyric acid, 2-hydroxyl-4-methylthiobutyric acid | nih.gov |
| Developing Soybean Cotyledons | Two-thirds of L-methionine is degraded; a large fraction is used for transmethylation. | Protein incorporation, Pectin (carboxyl group methylation) | nih.gov |
| B16 Melanoma Tumor Models | Revealed differences in the "global methylome" between cell cultures and tumors, highlighting shifts in methyl metabolism. | Histone methylation (ArgMe2, LysMe2, LysMe3), Serine betaine, Creatine | acs.org |
¹H/2D NMR for Deuterium (B1214612) Tracing and Structural Elucidation
The inclusion of eight deuterium atoms (D8) in the DL-METHIONINE (13C5,D8,15N) tracer allows for the tracking of hydrogen atoms, providing complementary information to carbon and nitrogen tracing. Proton (¹H) NMR is highly sensitive to the presence of deuterium. When a proton is replaced by a deuteron, its corresponding signal disappears from the ¹H spectrum, a phenomenon that can be used to pinpoint sites of metabolic transformation.
In vivo studies using deuterium-labeled D-methionine have successfully monitored its hepatic metabolism in rats via ²H NMR spectroscopy. nih.gov These studies tracked the formation of labeled metabolites like sarcosine (B1681465) and the clearance of methionine from the liver, demonstrating that the metabolism of D-methionine is surprisingly rapid. nih.gov While direct ²H NMR is effective, the impact of deuterium labeling can also be readily observed using standard ¹H NMR.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for structural elucidation of novel metabolites. hmdb.ca An HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C. By using ¹³C-labeled methionine, researchers can obtain a detailed fingerprint of the molecule and its downstream products. acs.orgnih.gov When combined with deuterium tracing, the absence of specific cross-peaks in a ¹H-¹³C HSQC spectrum can confirm the location of deuterium atoms, helping to resolve complex structures and stereochemical outcomes of enzymatic reactions. This dual-labeling approach is invaluable for identifying unexpected metabolic products and clarifying ambiguous pathway steps.
| Technique | Principle of Detection | Information Gained | Example Application |
|---|---|---|---|
| ¹H NMR | Disappearance of a proton signal upon substitution with deuterium. | Identifies specific sites of hydrogen loss or retention during metabolism. | Monitoring C-H bond cleavage in enzymatic reactions. |
| ²H NMR | Direct detection of the deuterium nucleus signal. | Quantitative tracking of deuterium incorporation into various metabolite pools. | In vivo tracking of D-[methyl-²H₃]methionine metabolism in rat liver. nih.gov |
| ¹H-¹³C HSQC (2D NMR) | Absence of a ¹H-¹³C correlation peak indicates deuterium substitution at that carbon position. | Unambiguous structural confirmation and precise localization of deuterium labels in complex metabolites. | Elucidating the structure of novel methylated compounds in tumor cells. acs.orgnih.gov |
¹⁵N NMR for Nitrogen Metabolism Studies
The ¹⁵N label in DL-METHIONINE (13C5,D8,15N) enables the direct investigation of nitrogen metabolism. Similar to ¹³C NMR, ¹⁵N NMR can detect the ¹⁵N nucleus, allowing researchers to follow the path of the amino group from methionine as it is transferred to other molecules. This is crucial for studying processes like transamination, deamination, and the synthesis of other nitrogenous compounds.
The use of ¹⁵N-labeled amino acids in NMR-based metabolic studies offers distinct advantages, including being more cost-effective than some ¹³C-labeling strategies and providing a direct window into nitrogen fate. nih.gov Studies combining ¹³C and ¹⁵N NMR on soybean cotyledons have successfully tracked the conversion of methionine's nitrogen, showing, for instance, that D-methionine is converted to an N-malonylated amide. nih.gov
Modern techniques can enhance the sensitivity of ¹⁵N detection. For example, chemoselective derivatization using a ¹⁵N-labeled tag like ¹⁵N₁-cholamine can be used to label metabolites containing carboxyl groups. nih.gov The resulting amide bond can then be detected with high sensitivity through the attached proton in a ¹H-¹⁵N HSQC experiment. nih.gov Although this method tags carboxyl groups, the principle of using ¹⁵N-edited HSQC experiments is broadly applicable and highly effective for detecting ¹⁵N incorporation from labeled amino acids into a wide range of metabolites with much higher sensitivity than direct ¹⁵N detection. This allows for the study of nitrogen flux in complex biological extracts from cell cultures or tissues. nih.gov
| Technique | Methodology | Metabolic Process Studied | Key Advantage |
|---|---|---|---|
| Direct ¹⁵N NMR | Direct detection of the ¹⁵N nucleus in labeled metabolites. | Transamination, deamination, incorporation into proteins and other N-containing compounds. | Provides direct, non-invasive observation of nitrogen flow. |
| ¹H-¹⁵N HSQC | Detects protons attached to ¹⁵N nuclei, correlating their chemical shifts in a 2D spectrum. | Tracking the ¹⁵N label in amino acids, peptides, and other metabolites with N-H bonds. | Significantly higher sensitivity compared to direct ¹⁵N detection. nih.gov |
| Chemoselective Tagging (e.g., ¹⁵N-cholamine) | Derivatization of a functional group (e.g., carboxyl) on a metabolite with a ¹⁵N-containing tag, followed by ¹H-¹⁵N HSQC. | Analysis of specific classes of metabolites (e.g., carboxylates) derived from methionine metabolism. | Enhances detection sensitivity and allows for targeted analysis of low-abundance metabolites. nih.gov |
Hybrid Analytical Platforms and Emerging Technologies in Stable Isotope Metabolomics
While NMR provides unparalleled structural detail, its sensitivity can be a limitation. Mass Spectrometry (MS), particularly when coupled with separation techniques like Liquid Chromatography (LC-MS), offers exceptional sensitivity for detecting and quantifying metabolites. The most comprehensive understanding of metabolism using tracers like DL-METHIONINE (13C5,D8,15N) is often achieved through hybrid analytical platforms that combine the strengths of both NMR and MS. nih.gov
Stable Isotope Assisted Metabolomics (SIAM) heavily relies on high-resolution mass spectrometry (HRMS) to analyze the incorporation of heavy isotopes into downstream metabolites. nih.govresearchgate.net HRMS can resolve the masses of different isotopologues (molecules that differ only in their isotopic composition), allowing for the determination of labeling patterns. Untargeted metabolomics platforms can rapidly screen for changes across a wide range of metabolites in response to different conditions or supplements, as demonstrated in studies on red blood cell storage. nih.gov
The synergy between NMR and MS is powerful:
MS provides high-throughput screening and quantification of hundreds of known and unknown labeled compounds.
NMR is then used on the same or parallel samples to provide unambiguous structural identification of key metabolites identified by MS and to determine the precise positional information of the isotope labels, which can be difficult or impossible to ascertain by MS alone.
Emerging technologies in this field focus on increasing throughput and integrating data from multiple platforms. nih.gov High-throughput approaches are making it feasible to apply detailed metabolomics testing to large clinical cohorts. nih.gov The development of platforms that combine untargeted, quantitative, and tracing experiments allows for a multi-faceted view of metabolism, capturing the full value of complex tracers like DL-METHIONINE (13C5,D8,15N). acs.orgnih.gov
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Hybrid Approach (NMR + MS) |
|---|---|---|---|
| Sensitivity | Lower (micromolar to millimolar) | Higher (nanomolar to picomolar) | Leverages high sensitivity of MS for discovery and quantification. |
| Structural Information | Excellent; provides precise positional isotope information and 3D structure. | Inferred from mass-to-charge ratio and fragmentation; positional information can be ambiguous. | Provides comprehensive and unambiguous structural and positional data. |
| Sample Preparation | Minimal, non-destructive. | More complex, destructive. | Requires parallel or sequential sample processing. |
| Throughput | Lower. | Higher. | High-throughput screening (MS) followed by targeted structural analysis (NMR). |
Computational Data Processing and Isotopic Deconvolution Methodologies
The vast and complex datasets generated by modern NMR and HRMS platforms necessitate advanced computational methods for data processing and interpretation. nih.gov A critical step in analyzing data from stable isotope tracing experiments is isotopic deconvolution—the process of distinguishing the signals of labeled metabolites from their unlabeled counterparts and from overlapping signals of other molecules. nih.govhmdb.ca
In mass spectrometry, the raw data consists of peaks representing different isotopologues of a metabolite. Computational algorithms are used to:
Detect Features: Identify peaks that correspond to specific metabolites across different samples.
Correct for Natural Abundance: Subtract the contribution of naturally occurring heavy isotopes (e.g., the ~1.1% natural abundance of ¹³C).
Deconvolute Overlapping Peaks: Use mathematical models, such as iterative linear regression, to resolve the overlapping isotopic patterns of different isotopologues present in a single spectrum. researchgate.netrsc.org
Quantify Enrichment: Calculate the fractional enrichment of the stable isotope in each metabolite pool.
Several software packages and algorithms have been developed to automate this process for SIAM data, enabling high-throughput analysis of both direct infusion-MS and LC-MS data. nih.govrsc.org These tools can identify metabolites and accurately quantify stable isotope enrichment even in complex biological samples. rsc.org Similar deconvolution challenges exist in proteomics, where methods are used to disentangle complicated overlapping patterns to identify peptides. nih.gov
In NMR, computational processing involves Fourier transformation, baseline correction, and peak alignment. For 2D NMR metabolomics, statistical methods like Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used to identify the spectral features (i.e., the labeled metabolites) that differ most significantly between experimental groups. acs.org This data-driven approach helps to automatically pinpoint key metabolic shifts without prior knowledge of all expected products. acs.org The integration of these computational workflows is essential for transforming raw analytical data into meaningful biological knowledge about the metabolic fate of DL-METHIONINE (13C5,D8,15N).
| Methodology/Tool Type | Analytical Platform | Function | Reference |
|---|---|---|---|
| Isotopologue Peak Deconvolution Algorithms | Mass Spectrometry (MS) | Resolves overlapping isotopic peaks and quantifies stable isotope enrichment. | nih.govresearchgate.netrsc.org |
| Multivariate Statistical Analysis (e.g., OPLS-DA) | NMR Spectroscopy | Identifies significant differences in spectra between groups to pinpoint labeled metabolites. | acs.org |
| Automated Preprocessing Workflows | MS, NMR | Handles raw data processing steps like feature detection, normalization, and alignment. | nih.gov |
| Isotope Pattern Calculators (e.g., Averagine model) | MS | Predicts the theoretical isotopic distribution for a given elemental formula to aid in metabolite identification. | slavovlab.net |
Applications of Dl Methionine 13c5,d8,15n in Metabolic Pathway Elucidation
Investigating the Methionine Cycle and Transmethylation Reactions
The methionine cycle is a central metabolic pathway that governs the transfer of methyl groups, which is crucial for the biosynthesis of numerous essential molecules and for epigenetic regulation. DL-METHIONINE (13C5,D8,15N) serves as a tracer to elucidate the dynamics of this cycle.
S-Adenosylmethionine (SAM) is the primary methyl group donor in a vast number of biological reactions. nih.govresearchgate.net It is synthesized from methionine and ATP. nih.gov After donating its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH). nih.gov The ratio of SAM to SAH, often termed the "methylation index," is a critical indicator of the cell's methylation capacity. nih.gov
By introducing DL-METHIONINE (13C5,D8,15N) into a biological system, researchers can track its incorporation into SAM and subsequent conversion to SAH. nih.gov This allows for the precise measurement of the flux through the methionine cycle. Metabolic flux analysis using isotope-labeled methionine can quantify the rates of SAM synthesis and consumption, providing insights into the regulation of transmethylation reactions under various physiological and pathological conditions. nih.govbiorxiv.org For instance, studies have utilized 13C isotope tracing to investigate methionine metabolism in different cell lines, revealing the dynamics of SAM and SAH pools. biorxiv.org
Table 1: Key Metabolites in the Methionine Cycle
| Metabolite | Role |
| DL-Methionine | Essential amino acid, precursor for SAM synthesis. nih.gov |
| S-Adenosylmethionine (SAM) | Universal methyl donor in transmethylation reactions. nih.gov |
| S-Adenosylhomocysteine (SAH) | Product of methylation reactions, inhibitor of methyltransferases. rsc.org |
| Homocysteine | Intermediate that can be remethylated to methionine or enter the transsulfuration pathway. nih.gov |
The transfer of a methyl group from SAM to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids, is a fundamental biological process. caldic.com DL-METHIONINE (13C5,D8,15N) enables the direct tracing of the methyl group as it is transferred from methionine to these various substrates. By using mass spectrometry to analyze the incorporation of the heavy-labeled methyl group, researchers can identify novel methylation events and quantify the activity of specific methyltransferases. biorxiv.orgresearchgate.net This approach has been instrumental in understanding the role of methylation in gene regulation, signal transduction, and other cellular functions. nih.gov
Polyamines, such as spermidine (B129725) and spermine, are essential for cell growth, proliferation, and differentiation. Their synthesis is intricately linked to the methionine cycle. nih.gov Decarboxylated S-adenosylmethionine (dcSAM), derived from SAM, serves as the aminopropyl group donor for the synthesis of polyamines. nih.gov By tracing the fate of the carbon and nitrogen atoms from DL-METHIONINE (13C5,D8,15N), researchers can follow their incorporation into dcSAM and subsequently into polyamines. This provides a quantitative measure of the flux through the polyamine biosynthesis pathway and helps to understand how this pathway is regulated in concert with the methionine cycle. nih.gov
Protein Synthesis and Turnover Rate Determination in Research Models
DL-METHIONINE (13C5,D8,15N) is a valuable tool for studying protein dynamics, including synthesis and degradation rates. As an essential amino acid, methionine is a fundamental building block of proteins. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomic technique. thermofisher.com In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another population is grown in a medium containing a "heavy," stable isotope-labeled amino acid, such as DL-METHIONINE (13C5,D8,15N). thermofisher.comoup.com After a period of growth, the proteins from the two cell populations are combined, digested, and analyzed by mass spectrometry. researchgate.net The relative abundance of a protein in the two samples can be determined by comparing the intensities of the light and heavy isotopic peaks. oup.comnih.gov
Dynamic SILAC is an extension of this method that allows for the measurement of protein turnover rates. thermofisher.com In this approach, cells are switched from a light to a heavy medium (or vice versa), and the rate of incorporation of the heavy amino acid into proteins is measured over time. thermofisher.com This provides a direct measure of the protein synthesis rate. liverpool.ac.uk
Table 2: Research Findings from SILAC Studies Using Labeled Methionine
| Research Area | Finding | Reference |
| Yeast Proteomics | Identified the upregulation of Methionine synthase (Met6) in a zap1Δ mutant strain. | nih.gov |
| Human Fibroblast Response to Radiation | Found a two-fold increase in the expression of a novel protein in response to radiation. | nih.gov |
Deuterium (B1214612) oxide (D2O), or heavy water, is another valuable tool for studying protein turnover. physiology.org When D2O is introduced into the culture medium or administered to an organism, the deuterium is incorporated into the non-essential amino acids through their biosynthesis. biorxiv.org These labeled amino acids are then incorporated into newly synthesized proteins. physiology.org The rate of deuterium incorporation into proteins over time reflects the protein synthesis rate. biorxiv.org
While D2O labeling is a powerful technique on its own, it can be combined with the use of other stable isotope-labeled compounds, such as DL-METHIONINE (13C5,D8,15N), to provide a more comprehensive picture of metabolic fluxes. For example, by simultaneously tracing the incorporation of deuterium from D2O and the heavy isotopes from methionine, researchers can gain insights into both amino acid metabolism and protein synthesis.
Quantitative Proteomics Using Stable Isotope Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics for the accurate determination of relative protein abundances between different cell populations. vueinnovations.comnih.govspringernature.com In this method, one population of cells is grown in a medium containing a "light" (natural abundance) essential amino acid, while the other population is grown in a medium containing a "heavy," stable isotope-labeled version of the same amino acid. nih.govspringernature.com DL-METHIONINE (13C5,D8,15N) serves as the heavy amino acid in such experiments.
Once the heavy methionine is fully incorporated into the proteome, the cell populations can be subjected to different experimental conditions. The cell lysates are then combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptides are analyzed by mass spectrometry. springernature.com Since peptides from the "heavy" population will have a greater mass than their "light" counterparts, they will appear as distinct peaks in the mass spectrum. The ratio of the intensities of these heavy and light peptide peaks corresponds directly to the relative abundance of the protein in the two cell populations. oup.com
This technique allows for the precise quantification of changes in protein expression in response to various stimuli, such as drug treatment or disease states. For example, a SILAC experiment might be used to compare the proteome of cancer cells with that of healthy cells to identify proteins that are up- or down-regulated in the cancerous state.
Table 1: Illustrative SILAC Data for a Hypothetical Protein
| Protein ID | Peptide Sequence | Light Peak Intensity (Arbitrary Units) | Heavy Peak Intensity (Arbitrary Units) | Heavy/Light Ratio | Fold Change |
| P12345 | AGFAGDDAPR | 1.5 x 10⁶ | 3.0 x 10⁶ | 2.0 | 2.0 (Upregulated) |
| Q67890 | VGYVSWGLR | 2.2 x 10⁵ | 1.1 x 10⁵ | 0.5 | -2.0 (Downregulated) |
| R11223 | LFTGHPETLEK | 8.9 x 10⁴ | 9.1 x 10⁴ | 1.02 | No significant change |
This table presents hypothetical data to illustrate the principles of SILAC. Actual data would be derived from mass spectrometry analysis.
Elucidating Sulfur Metabolism and Sulfur Amino Acid Interconversions
Methionine is a key player in sulfur metabolism, serving as the precursor for other sulfur-containing amino acids and compounds, most notably cysteine and taurine. The use of isotopically labeled methionine, such as DL-METHIONINE (13C5,D8,15N), is instrumental in tracing the intricate pathways of sulfur amino acid interconversion.
The transsulfuration pathway is the primary route for the conversion of methionine to cysteine. This process involves the demethylation of methionine to form homocysteine, which then reacts with serine to produce cystathionine (B15957). Finally, cystathionine is cleaved to yield cysteine. By supplying cells with methionine labeled with ¹³C and ¹⁵N, researchers can track the incorporation of these isotopes into homocysteine, cystathionine, and ultimately cysteine, thereby quantifying the flux through this pathway. nih.gov
Furthermore, the deuterium labels on the methyl group and other positions of the methionine molecule can provide additional insights into the enzymatic reactions involved in these conversions. The analysis of the distribution of these heavy isotopes in the various intermediates and end products allows for a detailed mapping of sulfur metabolism and its regulation.
Tracing One-Carbon Metabolism and Folate Pathway Interactions
One-carbon metabolism is a critical network of biochemical reactions that involves the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. creative-proteomics.comnih.gov The methionine cycle is intimately linked with the folate cycle, which is the primary carrier of these one-carbon units. creative-proteomics.comnih.gov
DL-METHIONINE (13C5,D8,15N) is an invaluable tool for studying these interconnected pathways. The methyl group of methionine, which is labeled with ¹³C and deuterium in this tracer, is donated to various acceptor molecules in methylation reactions via S-adenosylmethionine (SAM). nih.gov The resulting S-adenosylhomocysteine (SAH) is then hydrolyzed to homocysteine. The remethylation of homocysteine back to methionine, a key step in the methionine cycle, utilizes a methyl group derived from the folate cycle.
By tracing the fate of the labeled methyl group and the carbon skeleton of methionine, researchers can quantify the rates of methylation reactions and the flux through the methionine cycle. researchgate.netnih.gov The incorporation of the ¹⁵N label allows for the simultaneous tracking of the nitrogenous components of these pathways. This comprehensive labeling strategy provides a detailed picture of the intricate interplay between the methionine and folate cycles, which is crucial for understanding cellular proliferation, differentiation, and response to metabolic stress. nih.gov
Investigating Biosynthetic Pathways of Secondary Metabolites
Secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. The biosynthesis of many secondary metabolites involves methylation reactions, where S-adenosylmethionine (SAM), derived from methionine, serves as the primary methyl donor.
By feeding organisms with DL-METHIONINE (13C5,D8,15N), researchers can trace the incorporation of the labeled methyl group into various secondary metabolites, such as alkaloids, flavonoids, and polyketides. This allows for the elucidation of their biosynthetic pathways and the identification of the enzymes involved. The presence of multiple labels on the methionine tracer enhances the ability to confirm the origin of specific atoms in the final product, providing strong evidence for proposed biosynthetic routes.
Quantitative Metabolic Flux Analysis (MFA)
Theoretical Framework for MFA with Multi-Labeled Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov 13C-MFA, a common implementation of this technique, involves feeding cells a ¹³C-labeled substrate and measuring the distribution of the ¹³C isotopes in downstream metabolites. This labeling pattern is then used in conjunction with a stoichiometric model of cellular metabolism to calculate the intracellular fluxes.
The use of a multi-labeled tracer like DL-METHIONINE (13C5,D8,15N) significantly enhances the power and resolution of MFA. The presence of ¹³C, D, and ¹⁵N labels provides a richer dataset with more constraints for the flux calculations. This is particularly advantageous for dissecting complex and interconnected metabolic networks where multiple pathways may converge on the same metabolite. The simultaneous tracing of carbon, hydrogen, and nitrogen atoms allows for a more accurate and robust determination of metabolic fluxes. nih.gov
The theoretical framework for MFA with multi-labeled tracers involves the construction of a detailed metabolic model that includes the atom transitions for all three isotopes. The model is then used to simulate the expected labeling patterns for a given set of fluxes. By comparing the simulated labeling patterns with the experimentally measured data, the optimal set of fluxes that best explains the data can be determined through an iterative optimization process.
Computational Tools and Modeling for Isotopic Labeling Data
The analysis of data from MFA experiments, especially those using multi-labeled tracers, requires sophisticated computational tools and modeling software. These tools are essential for managing the complexity of the metabolic network, simulating the isotopic labeling patterns, and performing the statistical analysis to estimate the metabolic fluxes and their confidence intervals.
Several software packages have been developed for MFA, each with its own set of features and algorithms. Some of the commonly used tools include:
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package that is capable of performing both steady-state and isotopically non-stationary MFA. vueinnovations.comvanderbilt.edunih.govresearchgate.netresearchgate.netnih.gov It can handle complex metabolic networks and various types of isotopic labeling data.
13CFLUX2: A high-performance software suite designed for large-scale MFA studies. 13cflux.netresearchgate.netfz-juelich.de It offers a range of tools for model construction, simulation, and flux estimation.
These computational tools typically employ algorithms such as elementary metabolite unit (EMU) or cumomer balancing to simulate the propagation of isotopes through the metabolic network. They also incorporate optimization algorithms to find the best fit between the model predictions and the experimental data.
Table 2: Key Features of Selected MFA Software
| Software | Platform | Key Features | Relevant Citations |
| INCA | MATLAB | - Steady-state and non-stationary MFA- Handles multiple isotope tracers- User-friendly graphical interface | vueinnovations.comvanderbilt.edunih.govresearchgate.netresearchgate.netnih.gov |
| 13CFLUX2 | C++/Java/Python | - High-performance for large-scale models- Flexible workflow design- Supports various measurement types | 13cflux.netresearchgate.netfz-juelich.de |
This table provides a summary of some computational tools used in Metabolic Flux Analysis.
Dl Methionine 13c5,d8,15n in Specific Biological Systems for Fundamental Research
Microbial Metabolism and Fermentation Processes
In microbiology, isotopically labeled methionine is instrumental for mapping the intricate metabolic activities of bacteria and yeast, particularly in the context of industrial fermentation and basic metabolic research.
The use of stable isotope-labeled amino acids in cell culture (SILAC) has become a widespread approach in quantitative proteomics. springernature.com By supplying DL-Methionine (13C5,D8,15N) as a tracer, scientists can follow the incorporation of its labeled atoms into newly synthesized proteins and other metabolites. This technique helps to identify and quantify proteins, revealing how metabolic networks respond to different conditions. springernature.com
Metabolic tracing experiments are crucial for identifying all the metabolites within a specific pathway. For instance, studies on L-methionine degradation in the bacterium Brevibacterium linens and the yeast Geotrichum candidum have utilized labeled methionine to identify intermediates and end-products. nih.gov These studies revealed that the degradation pathways differ significantly between the two microorganisms, with the bacterium using a one-step degradation process while the yeast employs a two-step pathway involving intermediates like 4-methylthio-2-oxobutyric acid (MOBA). nih.gov
Table 1: Comparative L-Methionine Catabolism in G. candidum and B. linens
| Organism | Initial Degradation Step | Key Intermediate(s) | Significance |
|---|---|---|---|
| Geotrichum candidum (Yeast) | Two-step process initiated by an aminotransferase | 4-methylthio-2-oxobutyric acid (MOBA), 4-methylthio-2-hydroxybutyric acid (MHBA) | MOBA and MHBA generated by the yeast could serve as precursors for volatile sulfur compound production by bacteria during cheese ripening. nih.gov |
| Brevibacterium linens (Bacterium) | One-step degradation process | Not specified as a multi-step pathway | Demonstrates a distinct and more direct catabolic route compared to the yeast. nih.gov |
This level of detailed pathway analysis is fundamental for metabolic engineering, where the goal is to optimize microbial strains for the production of valuable compounds. Fed-batch fermentation methods combined with isotope labeling have been developed to enhance the production of specific proteins, achieving higher yields in a cost-effective manner. nih.gov
Isotopically labeled methionine is also used to study how microorganisms assimilate and convert essential nutrients. In ruminant microbiology, in vitro studies have examined the degradation rates of DL-methionine and its analogs by rumen microorganisms. nih.gov These studies found that while labeled methionine was degraded, its incorporation into cellular material was higher in the bacterial fraction compared to the protozoal fraction, indicating different metabolic handling by these two microbial groups. nih.gov
Furthermore, research into the effects of methionine supplementation on rumen fermentation has shown that it can influence the microbial community structure. For example, adding methionine can alleviate the adverse effects of nitrate (B79036) on certain bacterial populations, such as Firmicutes, which are major carbohydrate-fermenting bacteria. mdpi.com The addition of precursor amino acids like methionine has also been found to improve the yield of bacterial cellulose (B213188) in certain fermentation processes. wikipedia.org This demonstrates how tracing nutrient flow can link dietary components to the functional output and health of a complex microbial ecosystem.
Table 2: Effect of Methionine on Relative Abundance of Rumen Bacterial Phyla in the Presence of Nitrate
| Bacterial Phylum | Effect of Nitrate (without Methionine) | Effect of Methionine Supplementation | Reference |
|---|---|---|---|
| Firmicutes | Decreased abundance | Alleviated the decrease, showing higher abundance compared to no methionine group | mdpi.com |
| Campilobacterota | Increased abundance | Maintained increased abundance | mdpi.com |
| Proteobacteria | Increased abundance | Maintained increased abundance | mdpi.com |
Plant Metabolic Pathways and Development
In plant science, DL-Methionine (13C5,D8,15N) serves as a vital tracer for investigating amino acid synthesis, transport, and its role in critical processes like methylation, which affects everything from secondary metabolism to stress response.
Plants, unlike mammals, can synthesize methionine de novo. nih.govnih.gov The biosynthetic pathway originates from aspartate, with the sulfur atom coming from cysteine and the methyl group from serine. nih.govresearchgate.net Using labeled methionine allows researchers to trace the flow of carbon and nitrogen through this pathway and understand its regulation. Methionine is a precursor to S-adenosylmethionine (AdoMet), a molecule central to several metabolic routes, and about 80% of cellular methionine is directed towards AdoMet synthesis. nih.gov
Methionine, primarily through its conversion to S-adenosylmethionine (AdoMet), is the principal methyl-group donor in plants. nih.govnih.gov These methylation reactions are fundamental to the biosynthesis of a vast array of secondary metabolites and are involved in epigenetic regulation, such as DNA methylation. nih.govnih.gov Changes in DNA methylation can alter gene expression, allowing plants to adapt to environmental stresses like drought. nih.gov
Stable isotopes can be used to trace the source and transformation of resources as they are acquired and moved through the plant, providing an integrated signature of the plant's physiological response to its environment. nih.gov For instance, under drought stress, plants may alter the synthesis of secondary metabolites to improve survival. nih.gov Isotope tracing with labeled methionine can help elucidate how the flux through methylation pathways is altered under stress conditions, linking metabolic changes to the plant's stress response. The use of stable carbon isotopes has been shown to be a sensitive indicator for drought stress in plants like bananas. iaea.org
In Vitro Cell Culture Models (e.g., Mammalian Cell Lines for Basic Research)
In vitro models, such as cultured mammalian cell lines, are indispensable for fundamental biological research. The use of DL-Methionine (13C5,D8,15N) in these systems allows for detailed quantification of metabolic fluxes and helps to unravel the metabolic rewiring that occurs in various physiological and pathological states.
By feeding cells with 13C-labeled methionine and measuring the isotope-labeling kinetics of both intracellular and extracellular methionine pools, researchers can quantify metabolic fluxes with high precision. nih.gov This approach, known as Metabolic Flux Analysis (MFA), is critical because the mixing of intracellular and extracellular pools can prevent experiments from reaching a steady state, complicating analysis. nih.gov
Such methods have been applied to study how the deletion of the enzyme methylthioadenosine phosphorylase (MTAP), a frequent event in cancer, affects methionine metabolism in human fibrosarcoma cells. nih.gov The study found that transmethylation and propylamine (B44156) transfer fluxes were largely unchanged by MTAP deletion, but the flux through ornithine decarboxylase, a pro-tumorigenic enzyme, increased twofold. nih.gov
Table 3: Quantified Methionine Metabolic Fluxes in a Human Fibrosarcoma Cell Line
| Metabolic Flux | Flux relative to Net Methionine Uptake | Effect of MTAP Deletion | Reference |
|---|---|---|---|
| Transmethylation | ~15% | No major change | nih.gov |
| Propylamine Transfer | ~15% | No major change | nih.gov |
| Ornithine Decarboxylase | Not specified as a percentage | 2-fold increase | nih.gov |
Furthermore, studies on methionine dependence in cancer cells have used methionine-free media to investigate cellular responses. nih.gov Research on melanoma cells showed that replacing methionine with its precursor, homocysteine, leads to a net decrease in DNA methylation levels. nih.gov These experiments are foundational to understanding the unique metabolic requirements of cancer cells. Stable Isotope-Resolved Metabolomics (SIRM) using tracers like fully 13C-labeled glucose or glutamine is a common practice, and the same principles apply to labeled methionine to probe specific pathways. nih.gov
Investigating Cellular Metabolism Under Defined Conditions
In fundamental research, DL-Methionine (13C5,D8,15N) is instrumental in dissecting cellular metabolism under precisely controlled in vitro conditions. By introducing this labeled methionine into cell cultures, researchers can trace its uptake and subsequent incorporation into various metabolic pathways. The heavy isotopes act as reporters, allowing for the differentiation of the tracer from endogenous, unlabeled molecules. This approach is particularly valuable for metabolic flux analysis, which quantifies the rates of metabolic reactions.
The multiple labels on DL-Methionine (13C5,D8,15N) provide a comprehensive view of its metabolic fate. The 13C5 backbone allows for the tracking of the carbon skeleton through pathways such as protein synthesis and the methionine salvage pathway. The 15N label enables the monitoring of the amino group in transamination reactions and its incorporation into other nitrogen-containing compounds. The D8 labeling, particularly on the methyl group, is crucial for studying one-carbon metabolism, including methylation cycles that are vital for DNA, RNA, and protein modification.
Table 1: Illustrative Data from a Cell Culture Study Using DL-Methionine (13C5,D8,15N) to Investigate Methionine Metabolism
| Metabolite | Isotopic Enrichment (%) after 24h | Pathway Investigated |
| S-Adenosylmethionine (SAM) | 85 | One-Carbon Metabolism |
| S-Adenosylhomocysteine (SAH) | 82 | One-Carbon Metabolism |
| Homocysteine | 78 | Transsulfuration/Remethylation |
| Cysteine | 65 | Transsulfuration Pathway |
| Glutathione | 55 | Antioxidant Synthesis |
This table presents hypothetical data to illustrate the expected outcomes of a metabolic tracing experiment.
Analysis of Metabolic By-product Formation
The use of DL-Methionine (13C5,D8,15N) extends to the detailed analysis of metabolic by-product formation. As the labeled methionine is processed by cellular machinery, the isotopic labels are transferred to various metabolic intermediates and end products. Mass spectrometry-based techniques can then be employed to detect and quantify these labeled by-products, providing insights into the activity of specific metabolic pathways.
For instance, the transsulfuration pathway, which converts methionine to cysteine, generates several intermediate by-products. By tracking the appearance of 13C and 15N in these intermediates, researchers can assess the flux through this pathway. Similarly, the catabolism of methionine can lead to the formation of various sulfur-containing by-products. The stable isotope labels from DL-Methionine (13C5,D8,15N) enable the unambiguous identification and quantification of these compounds, shedding light on the intricacies of sulfur metabolism.
Animal Model Systems (Fundamental Physiological Research)
In the realm of fundamental physiological research, DL-Methionine (13C5,D8,15N) is a valuable tool for studying metabolic processes in whole organisms. Administering this labeled amino acid to animal models allows for the investigation of nutrient utilization and metabolic fate in a complex, multi-organ system.
Nutritional Physiology Research (e.g., tracing nutrient flow in model organisms)
DL-Methionine (13C5,D8,15N) is employed in nutritional physiology research to trace the flow of this essential amino acid throughout the body. Following its ingestion and absorption, the labeled methionine is distributed to various tissues and organs, where it participates in local metabolic processes. By analyzing tissue samples at different time points, researchers can map the distribution of the tracer and determine the rates of its uptake and utilization by different tissues. This provides a dynamic picture of nutrient partitioning and inter-organ metabolism.
The multi-labeled nature of DL-Methionine (13C5,D8,15N) is particularly advantageous for these studies. It allows for the simultaneous tracking of the carbon, nitrogen, and methyl-hydrogen components of methionine, providing a more complete understanding of its metabolic journey. For example, researchers can investigate how different physiological states, such as fasting or exercise, affect the allocation of methionine to various tissues and its use for protein synthesis versus other metabolic functions.
Basic Biological Processes (e.g., tissue-specific protein turnover)
A key application of DL-Methionine (13C5,D8,15N) in animal models is the study of tissue-specific protein turnover. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental biological process that is essential for maintaining cellular health and adapting to changing physiological demands.
By administering DL-Methionine (13C5,D8,15N) to an animal, the labeled amino acid is incorporated into newly synthesized proteins. Over time, the rate of incorporation of the heavy isotopes into the proteome of a specific tissue can be measured. This provides a direct measure of the rate of protein synthesis in that tissue. Conversely, by monitoring the decay of the isotopic label from the proteome after a period of labeling, the rate of protein degradation can be determined.
This approach allows for the comparison of protein turnover rates across different tissues, providing insights into their respective metabolic activities. For example, tissues with high metabolic rates, such as the liver and intestine, are expected to exhibit faster protein turnover than tissues with slower metabolic rates, like skeletal muscle.
Table 2: Representative Data on Tissue-Specific Protein Synthesis Rates in a Model Organism Measured with DL-Methionine (13C5,D8,15N)
| Tissue | Fractional Synthesis Rate (% per day) |
| Liver | 45 |
| Small Intestine | 60 |
| Skeletal Muscle | 5 |
| Heart | 15 |
| Brain | 8 |
This table contains illustrative data to demonstrate the typical findings in a study of tissue-specific protein turnover.
Methodological Considerations and Challenges in Stable Isotope Tracing with Dl Methionine 13c5,d8,15n
Design of Isotopic Tracing Experiments
The successful application of DL-METHIONINE (13C5,D8,15N) in metabolic research hinges on a well-designed experimental protocol. mdpi.com Careful consideration of labeling strategies, experimental setup, and the dynamics of isotopic labeling is crucial for obtaining robust and interpretable data. springernature.com
Optimal Selection of Labeling Strategies and Tracers
The choice of tracer is a critical first step in designing an isotope tracing experiment. mdpi.com DL-METHIONINE (13C5,D8,15N) is particularly advantageous for studies where the metabolism of methionine's carbon backbone, its methyl group hydrogens, and its amino group nitrogen are all of interest. This multi-labeling strategy provides a wealth of information from a single experiment. For instance, the ¹³C₅ label allows for tracking the carbon atoms through pathways like protein synthesis and the transmethylation and transsulfuration pathways. The ¹⁵N label follows the fate of the amino group, which is crucial for understanding amino acid metabolism and nitrogen balance. The D₈ label, particularly on the methyl group, is instrumental in tracing methyl group transfers, a fundamental process in epigenetics and other cellular functions.
The selection of a specific labeling strategy should be guided by the biological questions being addressed. For example, if the primary interest is in one-carbon metabolism, a tracer with a ¹³C-labeled methyl group would be sufficient. However, to simultaneously investigate protein synthesis and methylation, a dual-labeled tracer like L-Methionine-¹³C₅,¹⁵N would be more appropriate. The use of a highly labeled tracer like DL-METHIONINE (13C5,D8,15N) is most beneficial when a comprehensive analysis of multiple interconnected pathways involving methionine is required.
Table 1: Comparison of Methionine Isotope Tracers and Their Applications
| Tracer | Labeled Atoms | Primary Applications |
|---|---|---|
| [¹³CH₃]-Methionine | ¹³C on methyl group | Tracing one-carbon metabolism, methylation reactions. |
| [¹⁵N]-Methionine | ¹⁵N on amino group | Studying amino acid metabolism, protein synthesis, nitrogen balance. |
| [U-¹³C₅]-Methionine | ¹³C on all five carbon atoms | Tracking the entire carbon skeleton of methionine. |
| DL-METHIONINE (13C5,D8,15N) | ¹³C₅, D₈, ¹⁵N | Comprehensive analysis of methionine metabolism, including carbon, nitrogen, and hydrogen fates. |
Considerations for Experimental Setup and Sampling
The experimental setup for stable isotope tracing studies requires meticulous attention to detail to minimize variability and ensure the reliability of the results. For in vitro studies using cell cultures, this includes controlling for factors such as cell density, media composition, and the timing of tracer introduction. nih.gov For in vivo studies in animal models or human subjects, aspects like the route and rate of tracer administration, as well as the timing of sample collection, are critical. nih.gov
Proper sample preparation is paramount to preserve the isotopic enrichment of metabolites. nih.gov This often involves rapid quenching of metabolic activity, for example, by snap-freezing tissues in liquid nitrogen, followed by efficient extraction of metabolites. researchgate.net The choice of extraction solvent and method should be optimized to ensure high recovery of the metabolites of interest without isotopic fractionation.
Table 2: Key Considerations in Experimental Setup and Sampling
| Experimental Phase | Key Considerations | Rationale |
|---|---|---|
| Tracer Introduction | Maintain metabolic steady state. nih.gov | To ensure that the introduction of the tracer does not perturb the metabolic system being studied. |
| Sampling | Rapid quenching of metabolism. researchgate.net | To prevent further metabolic activity that could alter isotopic labeling patterns after sample collection. |
| Sample Processing | Efficient and unbiased metabolite extraction. | To ensure accurate measurement of metabolite concentrations and isotopic enrichment. |
Achieving and Assessing Isotopic Steady State
Isotopic steady state is a condition where the isotopic enrichment of a metabolite remains constant over time. nih.gov Reaching this state is crucial for many types of metabolic flux analysis, as it simplifies the mathematical modeling used to calculate metabolic rates. nih.gov The time required to reach isotopic steady state varies depending on the metabolite and the metabolic pathway being studied. nih.gov For example, intermediates in rapid pathways like glycolysis may reach isotopic steady state within minutes, while metabolites in slower pathways like protein synthesis may take hours or even days. nih.gov
It is essential to experimentally determine the time required to reach isotopic steady state for the specific metabolites and experimental system under investigation. nih.gov This can be achieved by performing a time-course experiment and measuring the isotopic enrichment of key metabolites at multiple time points after the introduction of the tracer. nih.gov Assessing the achievement of isotopic steady state ensures that the data used for flux calculations accurately reflects the metabolic state of the system. nih.gov
Addressing Isotopic Purity and Background Correction in Data Analysis
Accurate data analysis in stable isotope tracing experiments requires careful correction for the natural abundance of stable isotopes and the isotopic purity of the tracer. nih.govnih.gov
Naturally occurring stable isotopes, such as ¹³C (approximately 1.1% of all carbon), can contribute to the mass isotopologue distribution of a metabolite, potentially confounding the interpretation of labeling data. nih.govyoutube.com Therefore, the measured mass isotopomer distributions must be corrected to account for this natural abundance. nih.gov Several computational tools and algorithms are available to perform this correction. nih.gov
Furthermore, isotopically labeled tracers are never 100% pure and will contain a small percentage of other isotopologues. nih.gov For DL-METHIONINE (13C5,D8,15N), the manufacturer provides information on its isotopic purity (e.g., 97-99% for each label). isotope.com This information must be incorporated into the data analysis to accurately determine the true enrichment from the tracer. nih.gov Neglecting to correct for tracer impurity can lead to significant errors in the calculated metabolic fluxes. nih.gov
Table 3: Factors Requiring Correction in Isotopic Data Analysis
| Correction Factor | Description | Importance |
|---|---|---|
| Natural Isotope Abundance | The presence of naturally occurring heavy isotopes in metabolites. nih.gov | Failure to correct can lead to an overestimation of isotopic enrichment from the tracer. nih.gov |
| Tracer Isotopic Purity | The percentage of the tracer molecule that is fully labeled as intended. nih.gov | Inaccurate purity information can introduce systematic errors in flux calculations. nih.gov |
Interpretation of Complex Isotopic Labeling Data and Potential Pitfalls
The multi-isotopic labeling of DL-METHIONINE (13C5,D8,15N) provides a rich dataset that can be used to trace the fates of its constituent atoms through various metabolic pathways. However, the interpretation of this complex data can be challenging and is subject to several potential pitfalls. solubilityofthings.com
One common pitfall is the misinterpretation of labeling patterns without considering the underlying biochemistry. For example, the appearance of a ¹³C₅-labeled moiety in a downstream metabolite is strong evidence of the incorporation of the entire carbon skeleton of methionine. However, the detection of only a partial ¹³C label requires careful consideration of the specific metabolic reactions that could lead to the cleavage and rearrangement of the carbon backbone.
Another challenge lies in distinguishing between net flux and exchange fluxes. nih.gov A high degree of isotopic labeling in a particular metabolite does not always indicate a high net flux through that pathway. It could also reflect a rapid exchange of atoms between the metabolite and a labeled precursor pool. nih.gov Dynamic labeling experiments, where samples are collected at multiple time points before reaching isotopic steady state, can help to differentiate between these possibilities.
Limitations and Future Directions in Multi-Isotopic Tracing Methodologies
While powerful, multi-isotopic tracing with compounds like DL-METHIONINE (13C5,D8,15N) has its limitations. The complexity of the data analysis requires specialized expertise and software. nih.gov Furthermore, the synthesis of highly labeled tracers can be expensive, which may limit their use in large-scale studies.
Future directions in this field are focused on overcoming these limitations and expanding the applications of multi-isotopic tracing. Advances in analytical instrumentation, such as high-resolution mass spectrometry, are enabling more precise and sensitive detection of isotopologues, even in complex biological samples. mdpi.com The development of more sophisticated computational models and data analysis tools will facilitate the interpretation of complex labeling data and allow for more accurate quantification of metabolic fluxes. nih.gov
Moreover, the combination of multi-isotopic tracing with other "omics" technologies, such as proteomics and transcriptomics, holds great promise for providing a more integrated and systems-level understanding of metabolism. researchgate.net This multi-faceted approach will be invaluable for unraveling the metabolic complexities of health and disease. bohrium.com
Conclusion and Future Perspectives
Summary of Contributions to Fundamental Biochemical Understanding
Isotopically labeled methionine has been instrumental in advancing our fundamental understanding of several core biochemical processes. Its application in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a well-established method for quantitative proteomics, enabling the comparison of protein abundance between different cellular states. chempep.comnih.gov Beyond simple quantification, labeled methionine allows for the detailed study of protein dynamics.
Key contributions include:
Metabolic Flux Analysis: Tracing with ¹³C-labeled methionine provides unparalleled insights into cellular metabolism, allowing researchers to map the flow of carbon and nitrogen atoms through various pathways. nih.govspringernature.com This is crucial for understanding how cells adapt their metabolism in response to genetic or environmental changes. nih.govspringernature.com For instance, studies using ¹³C methionine have been employed to quantify the metabolic fluxes of the methionine cycle, including transmethylation and propylamine (B44156) transfer pathways. nih.gov
Protein Synthesis and Degradation: By introducing labeled methionine and monitoring its incorporation into newly synthesized proteins, scientists can directly measure the rates of protein synthesis. nih.gov A novel approach using methyl[D3]-¹³C-methionine has even made it possible to simultaneously assess muscle protein synthesis and breakdown by tracking both the incorporation of the labeled amino acid into protein and the appearance of its transmethylated product, methyl[D3]-methylhistidine. nih.gov
Post-Translational Modifications (PTMs): Labeled methionine is critical for studying protein methylation. In a technique known as methyl-SILAC, cells convert heavy methionine (e.g., [¹³CD₃] methionine) into a heavy methyl-group donor, S-adenosylmethionine. nih.gov This allows for the confident identification and relative quantification of protein methylation sites, providing insights into the steady-state kinetics of modifications on proteins like histones. nih.gov
Potential for Novel Applications and Methodological Advancements
The utility of labeled methionine continues to expand with the development of new analytical techniques and applications. These advancements are pushing the boundaries of sensitivity, accuracy, and the scope of biological questions that can be addressed.
One significant area of advancement is in the accurate quantification of methionine oxidation, a critical post-translational modification linked to aging and pathology that can also occur as an artifact during sample analysis. researchgate.netacs.org To overcome this challenge, methods like Methionine Oxidation by Blocking (MObB) have been developed. researchgate.net This technique uses ¹⁸O-labeled hydrogen peroxide to forcibly oxidize all unoxidized methionine residues, effectively preventing artificial oxidation during analysis and allowing for an accurate measurement of the true in vivo oxidation levels. researchgate.netacs.org Another powerful technique, hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX MS), can detect local conformational changes in proteins caused by methionine oxidation, providing insights into how this modification impacts protein structure and function even at low levels. acs.org
Table 1: Methodological Advancements Utilizing Labeled Methionine and Related Isotopes
| Methodology | Application | Key Advantage |
|---|---|---|
| Dual-Isotope Tracer Analysis | Simultaneous measurement of muscle protein synthesis and breakdown. nih.gov | Provides a comprehensive view of protein turnover from a single tracer. nih.gov |
| Methyl-SILAC | Quantification of protein methylation dynamics. nih.gov | Enables precise tracking of methyl group transfer from methionine to other proteins. nih.gov |
| MObB (Methionine Oxidation by Blocking) | Accurate determination of in vivo protein methionine oxidation. researchgate.net | Prevents artifactual oxidation during sample analysis by using ¹⁸O-labeling. researchgate.netacs.org |
| HDX MS | Assessing conformational changes due to methionine oxidation. acs.org | Offers high sensitivity to detect structural impacts of specific PTMs. acs.org |
These methodological improvements, driven by advances in high-resolution mass spectrometry, are enhancing the precision of proteomic and metabolomic studies. nih.gov
Integration with Multi-Omics Data for Systems Biology Approaches
To gain a holistic view of cellular function, researchers are increasingly integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Stable isotope tracing with compounds like DL-METHIONINE (13C5,D8,15N) is a key component of this systems biology approach. chempep.com The metabolic flux data generated from these tracer studies provide a functional readout of the cellular state, which can be correlated with changes in gene and protein expression.
This integration allows scientists to connect alterations in metabolic pathway activity to the underlying regulatory networks. For example, a global isotope tracing technology has been developed to measure labeled metabolites with metabolome-wide coverage, facilitating a system-level understanding of metabolic regulation in whole organisms like Drosophila. researchgate.net By combining dynamic metabolic data with other omics layers, a more complete picture of complex biological systems emerges, revealing how genetic information is translated into functional metabolic phenotypes. nih.gov
Emerging Applications: Single-Cell and Spatial Metabolomics
Two of the most exciting frontiers for the application of stable isotope tracers are single-cell and spatial metabolomics. chempep.com While most metabolomics studies provide an average measurement from a large population of cells, these emerging fields aim to understand metabolic heterogeneity at a much higher resolution.
Single-Cell Metabolomics: This field seeks to trace metabolic activities within individual cells. chempep.com Applying tracers like labeled methionine at the single-cell level could reveal cell-to-cell variations in protein synthesis and one-carbon metabolism, which are currently obscured in bulk analyses.
Spatial Metabolomics: This approach aims to map the distribution and incorporation of isotopes within tissues with spatial resolution. chempep.comnih.gov This would allow researchers to visualize how metabolic pathways are activated in different regions of a tissue or organ, providing critical insights into development, disease progression, and the tissue microenvironment.
The continued development of analytical technologies will be key to realizing the full potential of labeled compounds like DL-METHIONINE (13C5,D8,15N) in these cutting-edge applications, promising to deliver an unprecedented understanding of biology at the cellular and tissue levels. chempep.com
Q & A
Q. What protocols ensure safe handling and disposal of isotopically labeled DL-Methionine in laboratory settings?
- Methodological Answer : Follow REACH regulations for non-hazardous substances (CLP classification: not dangerous). Waste must be segregated and incinerated via licensed facilities to prevent environmental release of deuterium or 15N. Document handling procedures per institutional biosafety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
